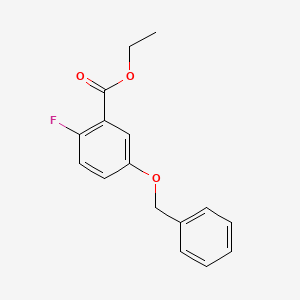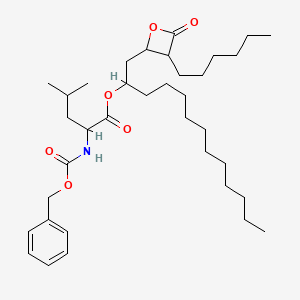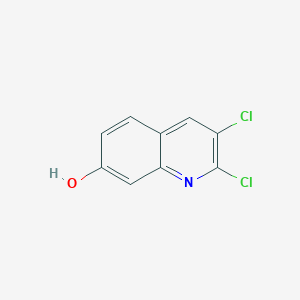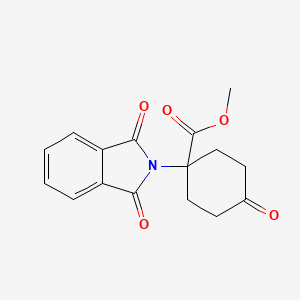
3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methylpyridine and an appropriate hydrazine derivative, the indazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
科学研究应用
3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine is unique due to its specific combination of the indazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for various applications .
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
3-(2-methylpyridin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C13H12N4/c1-8-6-9(4-5-15-8)13-11-7-10(14)2-3-12(11)16-17-13/h2-7H,14H2,1H3,(H,16,17) |
InChI 键 |
BKFMNNXMLAXQOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=NNC3=C2C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)



![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)

![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)



![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)



